molecular formula C18H23N5O B2574176 N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methylpyridine-3-carboxamide CAS No. 2034201-13-1

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methylpyridine-3-carboxamide

Cat. No.: B2574176
CAS No.: 2034201-13-1
M. Wt: 325.416
InChI Key: INENKOMZVLALHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methylpyridine-3-carboxamide is a chemical entity of significant interest in medicinal chemistry and infectious disease research. This molecule integrates a pyrazole core substituted with a cyclopropyl group and linked to a piperidine, which is further functionalized with a 6-methylnicotinamide moiety. Compounds featuring similar piperidine-linked heterocyclic scaffolds, such as pyrazoles and pyridines, are frequently investigated as potential inhibitors of key biological targets . In particular, research into analogous structures has highlighted their potential in targeting parasitic protein kinases . For instance, certain thiazole and imidazopyridine derivatives that share a conceptual structural framework with this compound have been explored for their potent activity against Plasmodium falciparum , the parasite responsible for malaria . These inhibitors often function by targeting essential signaling hubs within the parasite, such as a cGMP-dependent protein kinase (PKG), which is critical for blood-stage replication and transmission . The structural features of this carboxamide suggest it may serve as a valuable tool compound for scientists working on structure-activity relationship (SAR) studies, aiming to develop novel therapeutic agents with improved potency and fast-killing kinetics against resistant strains of pathogens . It is available for procurement as a screening compound for use in biochemical and cell-based assays .

Properties

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-12-2-3-14(11-19-12)18(24)20-15-6-8-23(9-7-15)17-10-16(21-22-17)13-4-5-13/h2-3,10-11,13,15H,4-9H2,1H3,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INENKOMZVLALHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methylpyridine-3-carboxamide typically involves multiple steps. One common method involves the selective substitution of a chlorine atom at the 4-position of a precursor compound with 3-amino-5-cyclopropylpyrazole under basic conditions . This reaction yields the key intermediate, which is then further reacted with other reagents to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methylpyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methylpyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit p21-activated kinase 4 (PAK4), which plays a role in cell proliferation, migration, and invasion . This inhibition disrupts the signaling pathways involved in these cellular processes, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methylpyridine-3-carboxamide (Target Compound) Pyridine-carboxamide + piperidine-pyrazole 6-methylpyridine, cyclopropyl-pyrazole 416.5 Kinase inhibition, CNS therapeutics (hypothesized)
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide (866137-49-7) Piperazine-carboxamide + benzoxazin 3-chloro-5-trifluoromethylpyridine, benzoxazin-3-one 454.8 Anticancer, anti-inflammatory (hypothesized)
5-(1,3-benzodioxol-5-yl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide (332856-53-8) Pyrazolo-pyrimidine + benzodioxole Benzodioxole, trifluoromethyl, propylcarboxamide 408.3 Neuroprotective agents (hypothesized)

Key Differentiators

Substituent Effects: The cyclopropyl-pyrazole group in the target compound may improve metabolic stability compared to the trifluoromethyl-pyridine in 866137-49-7, which could enhance lipophilicity but increase off-target interactions .

Therapeutic Hypotheses :

  • The benzoxazin-3-one moiety in 866137-49-7 suggests anti-inflammatory applications, while the target compound’s methylpyridine may favor kinase ATP-binding domain interactions .
  • The benzodioxole group in 332856-53-8 is associated with neuroprotection, contrasting with the target compound’s lack of such motifs .

Synthetic Complexity :

  • The target compound’s cyclopropyl group requires specialized reagents (e.g., cyclopropylamine ), whereas trifluoromethyl groups (as in 866137-49-7) often involve fluorination steps.

Biological Activity

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methylpyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

The primary target for this compound is the p21-activated kinase 4 (PAK4) . PAK4 is involved in various cellular processes, including cell growth and survival. The interaction of this compound with PAK4 inhibits its activity, leading to several downstream effects:

  • Inhibition of Cell Growth : The compound has been shown to inhibit the proliferation of cancer cells.
  • Promotion of Apoptosis : By inhibiting PAK4, the compound can induce programmed cell death in malignant cells.
  • Regulation of Cytoskeleton Functions : PAK4 plays a role in cytoskeletal dynamics, and its inhibition can lead to altered cell morphology and motility.

Pharmacological Effects

The biological activity of this compound extends beyond its interaction with PAK4. Research indicates that it may also influence various biochemical pathways regulated by Rho family GTPases, such as Rac and Cdc42. These pathways are crucial for maintaining cellular structure and function.

Summary of Pharmacological Activities

Activity TypeDescription
Antitumor ActivityInhibits cancer cell growth and promotes apoptosis
Cytoskeletal RegulationAlters cell morphology through cytoskeletal dynamics
Potential Anti-inflammatoryMay exhibit anti-inflammatory properties through modulation of signaling pathways

Case Studies

Several studies have explored the efficacy of pyrazole derivatives, including this compound:

  • Anticancer Activity : A study tested various pyrazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds similar to this compound exhibited significant cytotoxic effects, particularly when combined with doxorubicin, enhancing therapeutic efficacy .
  • Synergistic Effects : Research demonstrated that combining pyrazole derivatives with conventional chemotherapy agents led to improved outcomes in resistant cancer cell lines. This suggests that such compounds could be valuable in overcoming drug resistance in cancer therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and reaction conditions for preparing N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methylpyridine-3-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the pyrazole-piperidine core via nucleophilic substitution or cyclization under reflux conditions (e.g., in ethanol or dichloromethane with catalysts like ammonium acetate) .
  • Step 2 : Coupling the piperidine intermediate with 6-methylpyridine-3-carboxamide using carbodiimide-mediated amidation .
  • Key Conditions : Temperature control (60–100°C), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How is the structural identity of this compound confirmed in synthetic workflows?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, pyridine protons at δ 7–9 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₄N₅O: 362.1984) .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .

Q. What in vitro assays are suitable for initial biological evaluation of this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assays) .
  • Cytotoxicity : MTT assays using cancer cell lines (e.g., HepG2, MCF-7) .
  • Target Binding : Surface plasmon resonance (SPR) to measure affinity for receptors like GPCRs or ion channels .

Advanced Research Questions

Q. How can reaction yields be optimized for the critical amidation step in large-scale synthesis?

  • Methodological Answer :

  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) versus dichloromethane to balance reactivity and solubility .
  • Catalyst Screening : Compare EDCI/HOBt vs. DCC/DMAP systems for carbodiimide-mediated coupling .
  • Real-Time Monitoring : Use FTIR or in-situ NMR to track reaction progress and minimize side products .

Q. How to resolve contradictions in solvent system choices reported for cyclopropyl-pyrazole intermediate synthesis?

  • Methodological Answer :

  • Contradiction Analysis : Ethanol () vs. acetic acid () for cyclization.
  • Resolution Strategy : Conduct solvent polarity studies (e.g., Kamlet-Taft parameters) to correlate solvent choice with reaction rate and purity .
  • Empirical Testing : Compare isolated yields and impurity profiles (HPLC) across solvents .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies on this compound?

  • Methodological Answer :

  • Core Modifications : Synthesize analogs with varied substituents (e.g., methyl → ethyl on pyridine; cyclopropyl → isopropyl on pyrazole) .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions with targets like kinases .
  • Data Integration : Combine IC₅₀ values (enzyme assays) with computed logP and polar surface area to correlate activity with physicochemical properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.